molecular formula C7H8N4 B470027 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 18591-75-8

6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B470027
CAS RN: 18591-75-8
M. Wt: 148.17g/mol
InChI Key: ONNPSHRCILKBMB-UHFFFAOYSA-N
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Description

6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the CAS Number: 18591-75-8 and Linear Formula: C7H8N4 . It has a molecular weight of 148.17 .


Synthesis Analysis

The synthesis of 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine can be achieved from 4-Amino-4H-1,2,4-triazole and Acetylacetone . A two-step synthesis process involving 6-chloro-3-(m-tolyl)-triazolopyridazine has also been reported .


Molecular Structure Analysis

The crystal structures of BD1 in complex with four selected inhibitors have been determined . This provides valuable information about the binding modes of [1,2,4]triazolo[4,3-b]pyridazine derivatives .


Chemical Reactions Analysis

The first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .


Physical And Chemical Properties Analysis

The physical form of 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine is solid . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

1. Biological Agent Potential

6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine derivatives exhibit potential as biological agents. Tricyclic derivatives of this compound, with a methyl substituent, have been prepared for exploration in biological contexts (Biagi et al., 2002).

2. Crystal Structure and Biological Properties

Recent studies have shown that pyridazine derivatives like 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine possess significant biological properties, such as anti-tumor and anti-inflammatory activity. These compounds have been synthesized and characterized using various techniques, including NMR, IR, mass spectral studies, and single crystal X-ray diffraction (Sallam et al., 2021).

3. Novel Angular Ring System

The compound forms a novel angular ring system, 6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]pyridazine, which has been shown to have a positive inotropic effect (Kosáry et al., 1986).

4. Antiproliferative Activity

Some derivatives of 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine have shown antiproliferative activity, particularly in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).

5. Antiviral Activity

Certain newly synthesized derivatives of this compound have displayed promising antiviral activity, particularly against hepatitis-A virus (HAV) (Shamroukh & Ali, 2008).

6. High-Energy Material Construction

6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine has been utilized in constructing new low-sensitivity high-energy materials. These materials have shown significant properties like high detonation velocities and pressures, along with low sensitivities and good thermostability (Chen et al., 2021).

7. Antibacterial Evaluation

A series of triazolo[3′,4′:6,1]pyridazino[4,3-e][1,3,4]thiadiazines, synthesized from 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine, have been evaluated for their antibacterial activity (Rahimizadeh et al., 2012).

Safety And Hazards

The safety information available indicates that 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine has the GHS07 pictogram with the signal word “Warning” and hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The [1,2,4]triazolo[4,3-b]pyridazine derivatives, including 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine, offer promising starting molecules for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted .

properties

IUPAC Name

6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-3-6(2)10-11-4-8-9-7(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNPSHRCILKBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321733
Record name 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809027
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

18591-75-8
Record name 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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